REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].N1[CH:12]=[CH:11]C=CC=1.[C:13](Cl)(=[O:15])[CH3:14].[OH2:17]>C1(C)C=CC=CC=1>[C:13]([O:6][CH2:1][CH:2]([O:5][C:11](=[O:17])[CH3:12])[CH2:3][CH3:4])(=[O:15])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise in an ice bath
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WASH
|
Details
|
The obtained solution was washed with 2N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene solution was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Toluene was distilled away from the solution under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a chromatograph over silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |